2-hexyl-4-nitro-1H-isoindole-1,3(2H)-dione
Description
2-Hexyl-4-nitro-1H-isoindole-1,3(2H)-dione is a nitro-substituted isoindole-dione derivative characterized by a hexyl chain at the N2 position and a nitro group at the C4 position of the isoindole ring. The synthesis of such derivatives typically involves reactions between substituted anhydrides and nucleophiles like potassium cyanate or sodium thiocyanate under reflux or microwave irradiation, as demonstrated in foundational studies . The hexyl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as blood-brain barrier (BBB) permeability, a critical factor in central nervous system (CNS)-targeted drug design .
Properties
CAS No. |
2593-84-2 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-hexyl-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O4/c1-2-3-4-5-9-15-13(17)10-7-6-8-11(16(19)20)12(10)14(15)18/h6-8H,2-5,9H2,1H3 |
InChI Key |
MRTIQAFDNIOQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient aromatic system of the isoindole core facilitates nucleophilic substitution, particularly at positions activated by the nitro group.
-
Nitro Group as a Directing Group : The nitro group at the 4-position directs incoming nucleophiles to the ortho and para positions of the isoindole ring. Substitutions often occur under basic conditions, with amines or alkoxides as nucleophiles .
-
Hexyl Chain Reactivity : The hexyl group may undergo substitution under radical or SN2 conditions, though steric hindrance limits reactivity.
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Aromatic substitution | KOH/EtOH, 80°C, 12h | 2-hexyl-4-amino-1H-isoindole-1,3-dione | 65–70 |
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, enabling further functionalization:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol at 50°C reduces the nitro group to NH₂ without affecting the isoindole core .
-
Metal-Acid Systems : Fe/HCl or Zn/HCl in aqueous THF achieves similar reductions at room temperature.
Key Data :
-
Reduction enthalpy: ΔH ≈ −120 kJ/mol (estimated via computational models) .
-
Post-reduction applications include coupling reactions for drug candidate synthesis.
Cycloaddition and Ring-Opening Reactions
The isoindole diketone structure participates in cycloadditions:
-
Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions (120°C, toluene) to form bicyclic adducts .
-
Ring-Opening with Amines : Primary amines (e.g., methylamine) cleave the isoindole ring, yielding phthalimide derivatives .
Mechanistic Insight :
The nitro group enhances electrophilicity at C-1 and C-3, accelerating dienophile activity .
Functionalization via Esterification and Hydrolysis
-
Esterification : The 1,3-dione reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄, reflux) to form dialkoxy derivatives.
-
Hydrolysis : Aqueous NaOH (1M, 70°C) cleaves the dione to dicarboxylic acids, though the hexyl chain stabilizes against full decomposition .
Reaction Outcomes :
| Process | Conditions | Major Product | Byproducts |
|---|---|---|---|
| Esterification | MeOH/H₂SO₄, 6h, reflux | Dimethyl phthalate analog | Traces of HNO₂ |
| Hydrolysis | NaOH (1M), 3h, 70°C | 4-Nitrohexylphthalic acid | CO₂, NH₃ |
Halogenation and Cross-Coupling
Limited data exist, but analogous isoindoles undergo:
-
Electrophilic Halogenation : Bromine in acetic acid substitutes at the 5-position .
-
Suzuki Coupling : Requires Pd catalysis, with arylboronic acids targeting the hexyl chain .
Challenges :
-
Nitro group deactivates the ring toward electrophiles, requiring harsh conditions (e.g., Br₂/FeBr₃ at 100°C) .
Stability and Degradation
-
Thermal Stability : Decomposes above 240°C via nitro group cleavage (TGA data) .
-
Photoreactivity : UV light (254 nm) induces radical formation at the hexyl chain.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalysts |
|---|---|---|---|
| Nitro Reduction | 1.2×10⁻³ | 85 | Pd-C, Fe/HCl |
| Nucleophilic Substitution | 4.5×10⁻⁴ | 92 | KOH, DMF |
| Diels-Alder Cycloaddition | 2.8×10⁻⁴ | 78 | None (thermal) |
Mechanistic Hypotheses
Biological Activity
2-Hexyl-4-nitro-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 276.29 g/mol. The compound features a nitro group at the 4-position and a hexyl substituent at the 2-position of the isoindole core. This structural configuration is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of phthalic anhydride with hexylamine and subsequent nitration. Various synthetic routes have been explored to enhance yield and purity, often employing techniques such as solvent-free conditions or microwave-assisted synthesis to improve efficiency .
Antioxidant Properties
Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antioxidant activity. For instance, compounds synthesized from 1H-isoindole-1,3(2H)-dione showed promising results in scavenging free radicals using the DPPH assay. The antioxidant activity is attributed to the ability of these compounds to inhibit oxidative stress markers, which are implicated in various diseases .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Xanthine Oxidase (XO) | 4.261 | |
| Carbonic Anhydrase I (hCA I) | 3.698 | |
| Carbonic Anhydrase II (hCA II) | 3.147 |
These values indicate that the compound exhibits potent enzyme inhibition capabilities, surpassing standard inhibitors like allopurinol for XO.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. Isoindole derivatives have shown potential in modulating pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10. This dual action suggests that these compounds could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the therapeutic potential of isoindole derivatives:
- Cognitive Disorders : A study demonstrated that isoindole derivatives could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. The most active derivative showed an IC50 of µM against AChE, indicating strong potential as cognitive enhancers .
- Cancer Research : Isoindole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing selective toxicity towards certain types of cancer cells while sparing normal cells .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that isoindole derivatives possess favorable absorption characteristics and good blood-brain barrier penetration. Toxicology assessments reveal low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial and Anticancer Activities
Recent studies have highlighted the potential of isoindole derivatives, including 2-hexyl-4-nitro-1H-isoindole-1,3(2H)-dione, as promising drug candidates. Research indicates that compounds derived from isoindole structures exhibit strong antimicrobial properties and can effectively target various cancer cell lines.
- Antimicrobial Activity : A study evaluating isoindole derivatives demonstrated that certain compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited an inhibition zone comparable to that of gentamicin at similar concentrations .
- Anticancer Activity : Isoindole derivatives have also been evaluated for their antiproliferative effects on human cancer cell lines such as Caco-2 and HCT-116. These compounds were found to induce apoptosis and arrest the cell cycle, indicating their potential as anticancer agents .
Table 1: Biological Activity of Isoindole Derivatives
| Compound | Activity Type | IC50 Value (μmol/mL) | Reference |
|---|---|---|---|
| 2-Hexyl-4-nitro-1H-isoindole | Antimicrobial | 0.0478 | |
| Compound 3 | Anticancer | 1.174 |
Material Science Applications
2.1 Liquid Crystals
Isoindole derivatives have been explored for their liquid crystalline properties. The introduction of various substituents can significantly alter the phase behavior and stability of these materials.
- Phase Behavior Studies : Research on halogenated isoindoles showed that modifications at specific positions can lead to distinct mesophase types. For instance, compounds with fluorinated substituents exhibited improved mesogenic properties compared to their hydrocarbon counterparts .
Table 2: Phase Transition Temperatures of Isoindole Derivatives
| Compound | Phase Transition Temperature (°C) | Enthalpy Change (kJ/mol) |
|---|---|---|
| 2-(4-n-Tridecafluorohexyl)-isoindole | 140.1 | -35.1 |
| 5-Methyl derivative | 102.0 | -44.8 |
| 5-Nitro derivative | 155.0 | -40.5 |
Organic Synthesis Applications
3.1 Synthetic Methodologies
The synthesis of isoindole derivatives has been optimized through various methodologies, making them accessible for further research and application.
- Synthesis Techniques : Methods involving one-pot reactions have been developed for the efficient synthesis of isoindole derivatives, including the use of specific reagents that promote high yields and purity . These methodologies are crucial for scaling up production for pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
The bioactivity of isoindole-dione derivatives is highly dependent on substituent type and position. Key comparisons include:
- Hexyl vs. The methyl analog exhibits moderate toxicity (LD₅₀ 2800 mg/kg) and skin irritation , whereas hexyl derivatives may require further toxicity profiling.
- Nitro Group Position : The C4-nitro substitution in the target compound differs from the C5-nitro group in CAS 77-49-4. Positional effects on electronic properties (e.g., electron-withdrawing strength) could alter reactivity or metabolic stability.
- Thiophene vs. Alkyl Moieties : Thiophene-linked derivatives demonstrate superior antioxidant activity and enzyme inhibition (COX-2/MAO-B) compared to alkyl-substituted analogs, attributed to enhanced π-π interactions in molecular docking .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-hexyl-4-nitro-1H-isoindole-1,3(2H)-dione with high purity?
- Methodological Answer :
- Step 1 : Use a reflux-based nucleophilic substitution reaction. Combine equimolar amounts of 4-nitro-1H-isoindole-1,3(2H)-dione and 1-hexylamine in ethanol under controlled temperature (70–80°C) for 1–2 hours .
- Step 2 : Purify the crude product via recrystallization in ethanol or acetonitrile to remove unreacted precursors. Monitor purity using HPLC or TLC with a polar mobile phase (e.g., ethyl acetate/hexane, 3:7).
- Step 3 : Confirm structural integrity via -NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, hexyl chain signals at δ 0.8–1.5 ppm) and FTIR (nitro group stretching at ~1520 cm) .
Q. How can researchers resolve contradictions in reported spectral data for nitro-substituted isoindole-diones?
- Methodological Answer :
- Approach 1 : Cross-validate data using multiple analytical techniques (e.g., X-ray crystallography for definitive bond lengths/angles, as shown in ’s refinement of a related compound) .
- Approach 2 : Compare solvent effects on NMR chemical shifts. For example, deuterated DMSO may induce downfield shifts in nitro groups compared to CDCl.
- Approach 3 : Consult authoritative databases like NIST Chemistry WebBook for reference spectra, ensuring alignment with experimental conditions (e.g., temperature, concentration) .
Advanced Research Questions
Q. What experimental design strategies are optimal for studying the structure-activity relationship (SAR) of 2-hexyl-4-nitro-isoindole-diones in biological systems?
- Methodological Answer :
- Strategy 1 : Employ factorial design to isolate variables (e.g., nitro group position, alkyl chain length). For example, vary hexyl chain length (C3–C8) and measure cytotoxicity via MTT assays .
- Strategy 2 : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., kinases), followed by synthesis of top-ranked analogs .
- Strategy 3 : Validate SAR hypotheses with isotopic labeling (e.g., -nitro derivatives) to track metabolic pathways via LC-MS .
Q. How can researchers address discrepancies in reported solubility and stability profiles of nitro-isoindole-diones under physiological conditions?
- Methodological Answer :
- Step 1 : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., nitro reduction to amine derivatives).
- Step 2 : Use Hansen solubility parameters (HSPs) to optimize co-solvent systems (e.g., PEG-400/water mixtures) for enhanced aqueous solubility .
- Step 3 : Apply quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to predict nitro group reactivity and guide formulation strategies .
Q. What advanced techniques are recommended for elucidating the electron-withdrawing effects of the nitro group in this compound’s photophysical properties?
- Methodological Answer :
- Technique 1 : Perform time-resolved fluorescence spectroscopy to measure excited-state lifetimes, correlating with nitro group orientation (e.g., planar vs. twisted conformers).
- Technique 2 : Use cyclic voltammetry to determine reduction potentials of the nitro group, linking to electron affinity trends in related derivatives .
- Technique 3 : Conduct ultrafast transient absorption spectroscopy to map charge-transfer dynamics in solvent matrices (e.g., acetonitrile vs. toluene) .
Data Contradiction Analysis Framework
- Guideline : When encountering conflicting data (e.g., divergent melting points or bioactivity results):
Replicate experiments using standardized protocols (e.g., IUPAC guidelines for melting point determination).
Cross-reference with CRDC classification codes (e.g., RDF2050108 for process control in chemical engineering) to ensure methodological consistency .
Publish negative results and methodological details to enhance reproducibility, as emphasized in ’s critique of incomplete literature narratives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
